molecular formula C17H15NO2 B1347646 (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile CAS No. 21132-40-1

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile

Cat. No.: B1347646
CAS No.: 21132-40-1
M. Wt: 265.31 g/mol
InChI Key: PQQFKZSOPMQHDN-GDNBJRDFSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is an organic compound characterized by the presence of a nitrile group attached to an acrylonitrile backbone, with two aromatic rings substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced nitrile derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the methoxy groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced nitrile derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)acrylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    (2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one: Contains a hydroxyphenyl group and a propenone backbone.

    (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one: Features a naphthalenone structure with a similar methoxyphenyl substitution.

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is unique due to its specific combination of functional groups and aromatic substitutions, which confer distinct chemical and biological properties. Its nitrile group, in particular, allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQFKZSOPMQHDN-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21132-40-1
Record name Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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